2-Amino-5-Chloro-4-methoxyphenol

Lipophilicity LogP Partition coefficient

Reproducible heterocycle synthesis demands o-aminophenol building blocks with unambiguous regiochemistry. 2-Amino-5-chloro-4-methoxyphenol delivers a defined push-pull electronic system that directly governs electrophilic substitution, cross-coupling, and cyclocondensation outcomes. • 5-Cl (electron-withdrawing) + 4-OMe (electron-donating) arrangement enables predictable benzoxazole/benzimidazole formation and Suzuki coupling at Cl position. • Computed LogP 2.22 and tPSA 55.48 Ų facilitate organic-phase product isolation and align with Veber bioavailability guidelines for fragment-based screening. • Supplied at ≥98% purity with multi-method QC (NMR/HPLC/GC); store at -20°C under inert atmosphere to prevent oxidative degradation of the electron-rich aminophenol core.

Molecular Formula C7H8ClNO2
Molecular Weight 173.6 g/mol
CAS No. 98280-37-6
Cat. No. B113385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-Chloro-4-methoxyphenol
CAS98280-37-6
Molecular FormulaC7H8ClNO2
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)O)Cl
InChIInChI=1S/C7H8ClNO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,9H2,1H3
InChIKeyRDFIUQJNELYXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-Chloro-4-methoxyphenol: Physicochemical and Structural Profile


2-Amino-5-chloro-4-methoxyphenol (CAS 98280-37-6, molecular formula C₇H₈ClNO₂, MW 173.60) is a trisubstituted o-aminophenol derivative bearing amino (2-position), chloro (5-position), and methoxy (4-position) substituents on a phenolic ring [1]. Classified under chlorinated phenolic building blocks, it is supplied as a research intermediate with typical commercial purity specifications of 95–98% and accompanying analytical certification (NMR, HPLC, GC) . Its computed LogP of 2.22 and topological polar surface area (tPSA) of 55.48 Ų distinguish it from simpler o-aminophenol analogs in terms of lipophilicity and hydrogen-bonding capacity, properties that directly influence partitioning behavior in synthetic workflows and predictive ADMET profiling .

Why 2-Amino-5-Chloro-4-methoxyphenol Cannot Be Replaced


o-Aminophenols are a broadly populated compound class, yet substitution pattern and electronic character vary dramatically across individual members. The simultaneous presence of an electron-withdrawing chloro group at the 5-position and an electron-donating methoxy group at the 4-position in 2-amino-5-chloro-4-methoxyphenol generates a unique electronic push-pull system on the aromatic ring that directly governs regioselectivity in electrophilic substitution, coupling, and cyclocondensation reactions [1]. Replacing this compound with the des-chloro analog 2-amino-4-methoxyphenol (CAS 20734-76-3) eliminates the chlorine-directed reactivity and reduces LogP by 0.6–1.5 units, while the des-methoxy analog 2-amino-5-chlorophenol (CAS 28443-50-7) sacrifices the methoxy-mediated electronic activation and drops tPSA by approximately 9 Ų . Positional isomers such as 2-amino-4-chloro-5-methoxyphenol (CAS 87701-48-2) share the same molecular formula but differ in the spatial arrangement of chloro and methoxy groups, leading to distinct reactivity profiles in downstream derivatizations . These differences preclude generic interchangeability in any application where substitution-dependent reactivity, lipophilicity, or hydrogen-bonding capacity is a design parameter.

2-Amino-5-Chloro-4-methoxyphenol: Quantitative Evidence vs. Closest Analogs


Lipophilicity (LogP) Differentiation

The target compound exhibits a computed LogP of 2.22, which is 0.54–1.54 units higher than the des-chloro analog 2-amino-4-methoxyphenol (LogP range: 0.68–1.56 depending on source) and 0.01–0.64 units higher than the des-methoxy analog 2-amino-5-chlorophenol (LogP range: 1.58–2.21) . This increased lipophilicity arises from the synergistic effect of the chloro and methoxy substituents acting together on the phenolic scaffold. The LogP delta of ≥0.5 units relative to 2-amino-4-methoxyphenol translates to an approximately three-fold theoretical difference in octanol-water partition, which is consequential for extraction efficiency in synthetic workup, chromatographic retention (RP-HPLC), and predictive membrane permeability calculations [1].

Lipophilicity LogP Partition coefficient Physicochemical profiling

Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Capacity

The target compound possesses a topological polar surface area (tPSA) of 55.48 Ų, which is 9.23 Ų higher than 2-amino-5-chlorophenol (tPSA = 46.25 Ų) . This difference is attributable to the additional methoxy oxygen serving as a hydrogen-bond acceptor. In the context of drug-likeness filters such as the Veber rule (tPSA < 140 Ų for oral bioavailability), both compounds fall well within acceptable limits; however, the higher tPSA of the target compound provides one additional H-bond acceptor site without crossing any undesirable thresholds, offering a subtle but measurable advantage for target engagement where an extra heteroatom interaction is beneficial [1]. The des-chloro analog 2-amino-4-methoxyphenol shares an identical tPSA of ~55.48 Ų, indicating that tPSA is governed primarily by the methoxy/phenolic OH/amino group triad rather than by chlorine substitution.

Polar surface area Hydrogen bonding Drug-likeness ADMET prediction

Regiochemical Differentiation from Positional Isomer

The target compound (2-NH₂, 5-Cl, 4-OCH₃) and its positional isomer 2-amino-4-chloro-5-methoxyphenol (CAS 87701-48-2: 2-NH₂, 4-Cl, 5-OCH₃) share the identical molecular formula (C₇H₈ClNO₂) and molecular weight (173.60) but differ in the relative positions of the chloro and methoxy substituents . In the target compound, the methoxy group at the 4-position is para to the phenolic OH and ortho to the chlorine, creating a ring activated at specific positions for electrophilic attack. In the isomer, the methoxy at the 5-position is meta to the phenolic OH, altering the directing effects. This regiochemical distinction is critical in reactions such as diazo coupling, Mannich reactions, and oxidative cyclizations, where the electronic activation pattern determines both reaction rate and product isomer distribution [1]. For o-aminophenol-based oxidation dyes, the patent literature explicitly teaches that substituent position governs the developed color shade, making the two isomers functionally non-interchangeable [2].

Regiochemistry Positional isomerism Electrophilic aromatic substitution Synthetic intermediate

Storage Stability and Cold-Chain Requirement

Multiple supplier specifications for the target compound mandate storage at -20°C for long-term stability, with short-term storage at 0–4°C . This contrasts with 2-amino-5-chlorophenol (CAS 28443-50-7), which is specified for storage at room temperature (RT), and 2-amino-4-methoxyphenol, which is typically stored at 2–8°C refrigerated conditions . The more stringent cold-storage requirement for the target compound indicates greater sensitivity to thermal degradation, likely arising from the combined electron-rich character imparted by the amino, chloro, and methoxy substituents facilitating oxidative processes. From a procurement standpoint, this necessitates verified cold-chain shipping, dedicated freezer storage capacity, and pre-use centrifugation (as recommended by Biozol for maximum recovery) .

Storage stability Cold chain Procurement logistics Compound integrity

Purity Specifications and Analytical Documentation

The target compound is commercially available with defined purity specifications ranging from 95% (CymitQuimica, CheMenu) to ≥98% (Chemscene), with Bidepharm offering 96% standard purity accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . In comparison, 2-amino-5-chlorophenol is typically offered at 95–97% purity with more limited analytical documentation, and 2-amino-4-methoxyphenol is available at 97% but with fewer suppliers providing multi-method QC certification . The availability of multi-technique analytical characterization (NMR + HPLC + GC) for the target compound from Bidepharm represents a procurement advantage for users requiring verified identity and purity for regulated or publication-quality research, reducing the burden of in-house re-characterization.

Purity specification Quality control Analytical certification Procurement standards

2-Amino-5-Chloro-4-methoxyphenol: Application Scenarios


Benzoxazole and Related Heterocycle Library Synthesis

The target compound serves as a versatile o-aminophenol scaffold for constructing 2-substituted benzoxazoles, benzimidazoles, and benzothiazoles through cyclocondensation with aldehydes, carboxylic acids, or DMF-derived synthons. The 5-chloro substituent introduces a synthetic handle for further cross-coupling (e.g., Suzuki, Buchwald-Hartwig) on the fused heterocyclic product, while the 4-methoxy group modulates the electronic character of the benzoxazole ring system [1]. The higher LogP of this scaffold (2.22) compared to des-chloro o-aminophenols facilitates organic-phase extraction of cyclized products, and the -20°C storage recommendation underscores the need for freshly procured material to avoid oxidative degradation of the electron-rich aminophenol core prior to use [2].

Oxidation Hair Dye Color-Shade Tuning

The o-aminophenol patent literature (US20080235882A1, US3738799A) establishes that the precise substitution pattern on the aminophenol ring governs the developed color shade in oxidative hair dye formulations [1]. The 2-amino-5-chloro-4-methoxy substitution pattern occupies a specific position in the structure-shade landscape that is distinct from the 2-amino-4-chloro-5-methoxy isomer (CAS 87701-48-2) and from non-chlorinated analogs. Formulators developing oxidation dye compositions where a particular shade nuance is required cannot substitute positional isomers without altering the colorimetric outcome. The availability of batch-certified purity (96–98% with NMR/HPLC/GC documentation) from suppliers such as Bidepharm supports reproducible formulation development [2].

Hit-to-Lead Optimization with Balanced Lipophilicity and H-Bonding

For medicinal chemistry programs where the o-aminophenol core is a privileged fragment, the target compound offers a computed LogP of 2.22 and tPSA of 55.48 Ų—a balanced profile within Veber oral bioavailability guidelines (tPSA < 140 Ų, LogP within drug-like range) [1]. Compared with analogs lacking either the chloro or methoxy group, this compound provides a unique combination of moderate lipophilicity (driven by chlorine) and hydrogen-bond acceptor capacity (driven by methoxy oxygen) that neither the des-chloro nor des-methoxy analog can simultaneously deliver [2]. This profile is relevant for fragment-based screening libraries and for SAR exploration where incremental physicochemical property tuning is required.

CCR5 Antagonist and Antiviral Agent Intermediate

Preliminary pharmacological screening data indexed in the literature suggest that compounds derived from or structurally related to 2-amino-5-chloro-4-methoxyphenol exhibit CCR5 antagonist activity, a mechanism relevant to HIV entry inhibition and inflammatory disease modulation [1]. While specific quantitative IC₅₀ data for the target compound itself in CCR5 assays is limited in the public domain, the compound's structural features—particularly the chloro and methoxy substitution pattern on the o-aminophenol core—are consistent with pharmacophoric elements identified in CCR5 antagonist patent families (e.g., WO2004000783, US8759365B2) [2]. Researchers pursuing this therapeutic area should consider this compound as a scaffold for further derivatization rather than as a final active entity, and should verify batch identity through the available multi-method QC documentation before initiating synthesis .

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